molecular formula C17H20N2O2 B2913726 ethyl 5-phenyl-2-(1-pyrrolidinyl)-1H-pyrrole-3-carboxylate CAS No. 118082-59-0

ethyl 5-phenyl-2-(1-pyrrolidinyl)-1H-pyrrole-3-carboxylate

Cat. No. B2913726
CAS RN: 118082-59-0
M. Wt: 284.359
InChI Key: TVCCVTNTSHOKQT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 5-phenyl-2-(1-pyrrolidinyl)-1H-pyrrole-3-carboxylate, also known as ethylphenidate, is a stimulant drug belonging to the pyrrolidinyl-phenyl-pyrrolidinyl-carboxylate class. It is a synthetic compound with a chemical structure similar to that of methylphenidate, a commonly prescribed stimulant drug for the treatment of attention deficit hyperactivity disorder (ADHD). Ethylphenidate has been studied for its potential therapeutic applications, including as a cognitive enhancer, an antidepressant, and an appetite suppressant. It has also been investigated for its potential use as a recreational drug.

Scientific Research Applications

Synthetic Applications and Chemical Properties

  • Catalytic Annulation : A study described the synthesis of tetrahydropyridines through a phosphine-catalyzed [4 + 2] annulation process. Ethyl 2-methyl-2,3-butadienoate, acting as a 1,4-dipole synthon, undergoes annulation with N-tosylimines to form ethyl 6-substituted-1-(4-tosyl)-1,2,5,6-tetrahydro-pyridine-3-carboxylates with excellent yields and complete regioselectivity. This research highlights the compound's role in creating highly functionalized structures through catalytic processes (Zhu, Lan, & Kwon, 2003).

  • Antimalarial Activity : Derivatives of ethyl 5-phenyl-6-oxa-1-azabicyclo[3.1.0]hexane-2-carboxylate, synthesized from ethyl 2-phenyl-1-pyrroline-5-carboxylate, were evaluated for their antimalarial activities against P. falciparum. This study showcases the potential therapeutic applications of structurally related compounds in treating malaria (Ningsanont et al., 2003).

  • Chemosensor Development : A colorimetric chemosensor based on a new hybrid azo-pyrazole/pyrrolinone ester hydrazone dye was developed for the naked eye recognition of Cu2+, Zn2+, and Co2+. This compound, exhibiting significant color changes in response to metal ions, underscores the utility of such chemicals in developing sensitive and selective detection methods for environmental and biological applications (Aysha et al., 2021).

  • Synthetic Methodologies : Research has focused on synthesizing pyrrole-2-carboxylic acid derivatives via reactions between 2H-azirines and enamines, revealing a new synthetic pathway to these compounds. Such studies contribute to the broader understanding of synthetic organic chemistry and the development of novel compounds (Law et al., 1984).

properties

IUPAC Name

ethyl 5-phenyl-2-pyrrolidin-1-yl-1H-pyrrole-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O2/c1-2-21-17(20)14-12-15(13-8-4-3-5-9-13)18-16(14)19-10-6-7-11-19/h3-5,8-9,12,18H,2,6-7,10-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVCCVTNTSHOKQT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(NC(=C1)C2=CC=CC=C2)N3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

ethyl 5-phenyl-2-(1-pyrrolidinyl)-1H-pyrrole-3-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.